1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Scientific Research Applications
Chemical Synthesis and Structural Diversity
Research has been conducted on generating structurally diverse libraries of compounds through various chemical reactions, including alkylation and ring closure, using related thiophene and pyrazole derivatives as starting materials. These studies have led to the synthesis of a range of compounds, such as dithiocarbamates, thioethers, and various NH-azoles derivatives, highlighting the chemical versatility and potential for the development of novel compounds with potentially useful properties (Roman, 2013).
Biological Activities and Applications
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One particular compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential utility as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antitumor Agents
Various studies have explored the antimicrobial and antitumor properties of thiophene and pyrazole derivatives. Notably, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their promise as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antioxidant Activity
The synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and their evaluation as antioxidants reveal the potential of these compounds in combating oxidative stress, with some derivatives showing activities nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).
Mechanism of Action
Target of Action
Both pyrazole and thiophene rings are common motifs in medicinal chemistry and are known to interact with various biological targets .
Mode of Action
Without specific information, it’s difficult to say how this compound interacts with its targets. Compounds containing pyrazole and thiophene rings often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals interactions .
Biochemical Pathways
Compounds containing pyrazole and thiophene rings can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the pyrazole and thiophene rings could potentially influence these properties .
Result of Action
Compounds containing pyrazole and thiophene rings can have a variety of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to say how these factors might influence this compound .
properties
IUPAC Name |
1-(2-chloroethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSQFAWTRORGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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